Benzamide, N-(2-methyl-6-nitrophenyl)-
Description
Benzamide derivatives are characterized by a benzene ring attached to an amide functional group. The compound N-(2-methyl-6-nitrophenyl)benzamide features a benzamide scaffold substituted with a methyl group at the ortho-position (C2) and a nitro group at the meta-position (C6) on the aromatic ring. Substituted benzamides are often studied for their pharmacological, agrochemical, or material science relevance due to their tunable electronic and steric profiles .
Properties
CAS No. |
73902-63-3 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(2-methyl-6-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-6-5-9-12(16(18)19)13(10)15-14(17)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,17) |
InChI Key |
QPWJNEPTGDWMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-methyl-6-nitrophenyl)- typically involves the nitration of a methyl-substituted benzamide. The process begins with the preparation of 2-methylbenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of Benzamide, N-(2-methyl-6-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-methyl-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated benzamides or other substituted derivatives.
Scientific Research Applications
Benzamide, N-(2-methyl-6-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-methyl-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent pattern on the benzamide scaffold significantly influences molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
